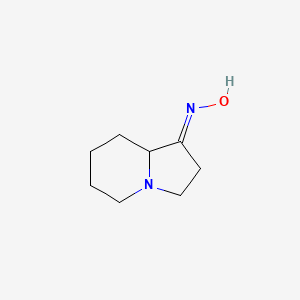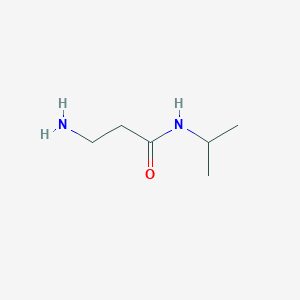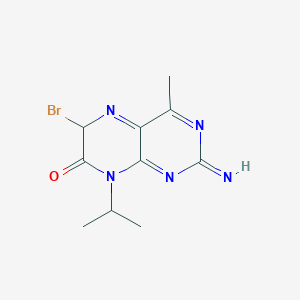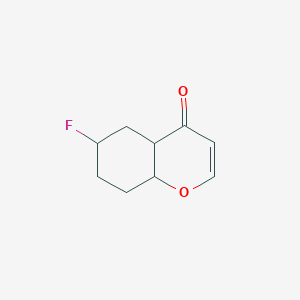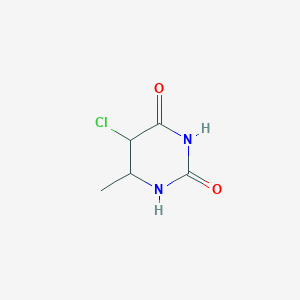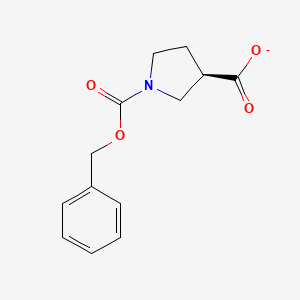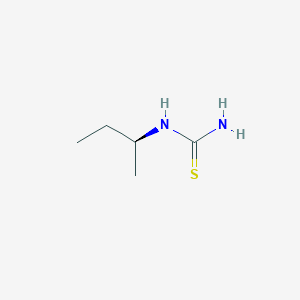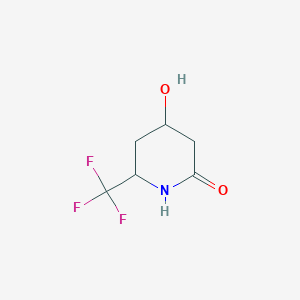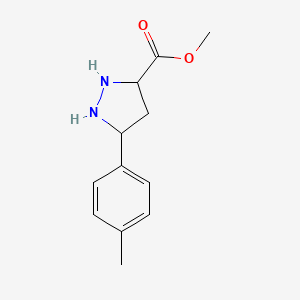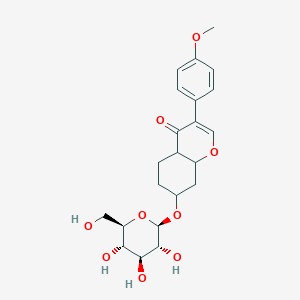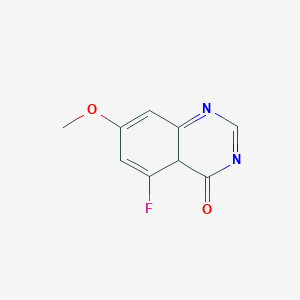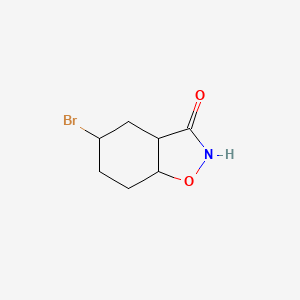
6-amino-8aH-isoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-8aH-isoquinolin-1-one is a nitrogen-containing heterocyclic compound. Isoquinolones, including this compound, are known for their versatile biological and physiological activities. These compounds are important in the field of medicinal chemistry due to their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolones, including 6-amino-8aH-isoquinolin-1-one, can be achieved through various methods. One common approach involves the cyclocondensation of benzamide derivatives with functionalized arenes and alkynes. This method often employs transition-metal catalysts such as palladium or copper to facilitate the reaction . Another method involves the use of ortho-alkynylarylaldimines in the presence of a metal catalyst, leading to the formation of isoquinoline derivatives .
Industrial Production Methods
Industrial production of isoquinolones typically involves large-scale synthesis using efficient catalytic processes. These methods are designed to maximize yield and minimize the formation of by-products. The use of microwave irradiation and other advanced techniques can further enhance the efficiency of these processes .
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-8aH-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other isoquinoline derivatives.
Substitution: Substitution reactions, particularly involving halogens, are common.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Halogenating agents: Such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of isoquinolinone derivatives, while reduction can yield various isoquinoline compounds .
Wissenschaftliche Forschungsanwendungen
6-amino-8aH-isoquinolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It has potential therapeutic applications, including as an anti-cancer and anti-malarial agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6-amino-8aH-isoquinolin-1-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-amino-8aH-isoquinolin-1-one include:
Isoquinoline: A basic structure from which many derivatives are synthesized.
Quinoline: Another nitrogen-containing heterocycle with similar properties.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and other fields .
Eigenschaften
Molekularformel |
C9H8N2O |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
6-amino-8aH-isoquinolin-1-one |
InChI |
InChI=1S/C9H8N2O/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5,8H,10H2 |
InChI-Schlüssel |
NYSBUVHARWGCNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=CC=NC(=O)C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(1,1-dimethylethyl) ester](/img/structure/B12359075.png)
